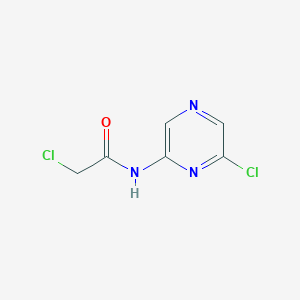

2-Chloro-N-(6-chloropyrazin-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-(6-chloropyrazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-1-6(12)11-5-3-9-2-4(8)10-5/h2-3H,1H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMGAVIKUPBBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254748 | |

| Record name | Acetamide, 2-chloro-N-(6-chloro-2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-45-3 | |

| Record name | Acetamide, 2-chloro-N-(6-chloro-2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(6-chloro-2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide typically involves the reaction of 2-chloropyrazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The α-chlorine atom in the acetamide moiety readily participates in nucleophilic substitution reactions. This reactivity is exploited to form thioether and amine derivatives:

Thioether Formation ( )

General Procedure :

-

Reacted with thiol-containing compounds (e.g., 1-phenyl-1H-tetrazol-5-thiol)

-

Base: K₂CO₃

-

Solvent: Anhydrous acetone

-

Conditions: Reflux under nitrogen for 30–60 minutes

Example Reaction :

2-Chloro-N-(6-chloropyrazin-2-yl)acetamide + 3-Methyl-1-phenyl-1H-pyrazol-5-thiol

→ N -(6-Chloropyrazin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide (7i )

| Parameter | Value |

|---|---|

| Yield | 46% |

| Purification Method | Column chromatography |

| Solvent System | Ethyl acetate/hexane (30:70) |

Key Data :

-

¹H NMR (CDCl₃): δ 9.31 (s, 2H), 8.57 (s, 2H), 3.50 (s, 4H)

Heterocycle Functionalization

The 6-chloropyrazin-2-yl group undergoes selective reactions to form complex heterocyclic systems:

Pyrazine Ring Amination ( )

Conditions :

-

Catalyst: Pd(0)

-

Solvent: DMF or NMP

-

Temperature: 80–100°C

Example Transformation :

6-Chloropyrazine-2-carboxylic acid derivatives → 6-Aminopyrazine-2-carboxamides

| Outcome | Observation |

|---|---|

| Selectivity | Preferential substitution at C6 over C2 |

| Yield Range | 50–75% |

Stability and Compatibility

The compound exhibits stability under standard synthetic conditions:

| Property | Value/Characteristic |

|---|---|

| Thermal Stability | Stable below 150°C |

| Solvent Compatibility | Compatible with DCM, acetone, THF |

| Sensitivity | Degrades in strong acids/bases |

Carbonic Anhydrase IX Inhibitors ( )

Key Modification :

-

Thioether derivatives show IC₅₀ = 10.93–25.06 nM against CA IX

-

Selectivity ratio (CA IX/CA II): >200-fold

Muscarinic Acetylcholine Receptor Modulators ( )

Structure-Activity Relationship (SAR) :

-

Pyrazine-based analogues (e.g., 3j ) show reduced activity compared to pyrimidine derivatives

-

Conformational analysis reveals sulfur-nitrogen interactions critical for binding

Synthetic Protocols

Optimized Conditions for Scale-up :

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Base | K₂CO₃ (1.2 eq) |

| Solvent | Anhydrous DCM or acetone |

| Workup | Ethyl acetate extraction, Na₂SO₄ drying |

This compound’s reactivity profile highlights its utility in constructing pharmacologically active molecules, particularly through strategic functionalization of both the acetamide and pyrazine moieties. Experimental data consistently demonstrate its compatibility with diverse nucleophiles and catalytic systems.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

-

Muscarinic Acetylcholine Receptor Modulation :

Recent studies have highlighted the role of 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). This receptor is crucial for mediating various physiological processes, including smooth muscle contraction and neurotransmission. The compound has demonstrated significant PAM activity, enhancing the effects of acetylcholine in isolated rat bladder tissues, indicating its potential for therapeutic applications in conditions like overactive bladder or urinary incontinence . -

Antimicrobial Properties :

Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity. For instance, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. These findings point towards the potential use of this compound or its derivatives in developing new antibiotics . -

Inhibition of Carbonic Anhydrase IX :

Another area of interest is the inhibition of carbonic anhydrase IX, an enzyme implicated in cancer progression. Compounds structurally related to this compound have been studied for their inhibitory effects on this enzyme, suggesting a possible role in cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies indicate that modifications to the chloropyrazine ring and the acetamide group can significantly influence its activity at mAChRs and other biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazine | Alters receptor selectivity and potency |

| Variation in Acetamide | Influences solubility and metabolic stability |

| Chloro Group Positioning | Affects binding affinity to target receptors |

Case Studies

-

In Vitro Studies on Smooth Muscle Contraction :

In vitro experiments using isolated rat bladder tissue demonstrated that this compound enhances contraction responses when administered alongside acetylcholine. This suggests its utility in studying mAChR function and potential therapeutic applications for bladder dysfunction . -

Antimicrobial Efficacy Testing :

A series of tests evaluated the antimicrobial properties of related compounds, revealing that certain derivatives exhibited significant inhibition against pathogenic bacteria, highlighting their potential as new antimicrobial agents . -

Cancer Research Applications :

Research into carbonic anhydrase IX inhibition has shown promising results with compounds derived from this compound, suggesting a pathway for developing anticancer therapies .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine and acetamide moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Heterocyclic Substitution Patterns

Pyridine vs. Pyrazine Derivatives

- 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (C₇H₆Cl₂N₂O, MW: 205.04): This analogue replaces the pyrazine ring with a pyridine ring.

- N-(6-Chloropyridin-2-yl)acetamide (C₇H₇ClN₂O, MW: 170.60): Lacking the chloroacetamide group, this compound demonstrates reduced electrophilicity, limiting its utility in reactions requiring reactive acyl chloride intermediates .

Benzothiazole and Thiadiazole Derivatives

- 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (C₁₁H₁₀ClN₂O₂S, MW: 283.73): The benzothiazole ring introduces sulfur, enhancing lipophilicity and π-stacking interactions. This compound is used in herbicide research due to its stability in agricultural formulations .

- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (C₁₀H₈ClN₃OS, MW: 257.71): The thiadiazole moiety increases metabolic resistance, making it suitable for prolonged biological activity in pesticidal applications .

Substituent Effects on Reactivity and Bioactivity

Chlorine Position and Electronic Effects

- 2-Chloro-N-(4-chlorophenyl)acetamide : The para-chloro substituent on the phenyl ring directs electrophilic substitution reactions, whereas the pyrazine’s dual chlorines in the target compound create a electron-deficient ring, favoring nucleophilic aromatic substitution .

Functional Group Modifications

- 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide (C₈H₆ClN₃O, MW: 195.61): The cyano group enhances π-deficient character, improving binding to kinase ATP pockets in anticancer drug design .

Research Findings and Data Tables

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide | C₆H₅Cl₂N₃O | 222.03 | 1.8 | 4 |

| 2-Chloro-N-(5-chloropyridin-2-yl)acetamide | C₇H₆Cl₂N₂O | 205.04 | 2.1 | 3 |

| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | 3.5 | 3 |

| 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide | C₈H₆ClN₃O | 195.61 | 1.2 | 4 |

Biologische Aktivität

2-Chloro-N-(6-chloropyrazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound this compound features a chlorinated pyrazine moiety, which is known to enhance lipophilicity and biological activity. The presence of the chloro group is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below are key findings from recent studies.

Antimicrobial Activity

- Mechanism of Action : The compound has been shown to inhibit bacterial growth by interfering with critical cellular processes. Its structural characteristics allow it to penetrate bacterial membranes effectively.

- Efficacy Against Pathogens : In studies, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 30 µg/mL |

- Comparative Studies : When compared to other chloroacetamides, this compound showed superior activity against MRSA, highlighting its potential as a lead compound for antibiotic development .

Anticancer Activity

- Cell Line Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant apoptosis-inducing capabilities in MDA-MB-231 breast cancer cells.

- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with specific proteins involved in cell proliferation and survival pathways, potentially leading to enhanced therapeutic effects .

Case Studies

- Study on Antimicrobial Properties : A comprehensive study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted the structure-activity relationship (SAR) of chloroacetamides, confirming that halogen substitutions significantly enhance antimicrobial efficacy .

- Anticancer Evaluation : Another investigation focused on substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated the importance of chlorine substitution in improving antitumor activity against M. tuberculosis, suggesting similar mechanisms may apply to this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(6-chloropyrazin-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : React 6-chloropyrazin-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane, 0–5°C) to minimize hydrolysis .

- Route 2 : Use a two-step process involving activation of the pyrazine ring with a halogenating agent (e.g., POCl₃) followed by amidation .

- Key Variables : Temperature control (<10°C) reduces side reactions like hydrolysis, while excess base (2–3 eq.) ensures complete deprotonation of the amine .

Q. How can structural characterization of this compound be systematically validated?

- Analytical Workflow :

- IR Spectroscopy : Confirm the presence of C=O (amide I band ~1650–1680 cm⁻¹), C-Cl (~550–750 cm⁻¹), and N-H (~3300 cm⁻¹) stretches .

- NMR : Use -NMR to identify pyrazine protons (δ 8.5–9.0 ppm) and acetamide CH₂ (δ 4.0–4.3 ppm). -NMR should show carbonyl C=O (~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns from Cl substituents .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility in ethanol is temperature-dependent (improves at 40–50°C) .

- Stability : Hydrolysis-prone in aqueous acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up reactions, and what are common sources of impurities?

- Optimization Strategies :

- Use flow chemistry to enhance mixing and heat transfer for exothermic reactions (e.g., amidation) .

- Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .

- Impurity Analysis :

- Byproducts include N-acetylated pyrazine derivatives (from over-acylation) and hydrolyzed acetamide (due to moisture). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How should contradictory data on biological activity or reactivity be resolved?

- Case Example : Discrepancies in reported enzyme inhibition potency may arise from:

- Solvent Effects : Activity assays in DMSO vs. buffer can alter compound aggregation .

- Isomerism : Check for regioisomers (e.g., 5-chloro vs. 6-chloro substitution) using 2D NMR (COSY, NOESY) .

- Resolution : Validate purity (>98% by HPLC) and replicate assays under standardized conditions (e.g., 1% DMSO in PBS) .

Q. What computational methods are suitable for predicting reactivity or designing derivatives?

- In Silico Tools :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., pyrazine C-2 position) for substitution .

- MD Simulations : Assess binding affinity to target proteins (e.g., kinases) using GROMACS or AMBER .

Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?

- Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.